molecular formula C15H17NO3 B7760801 6-Methoxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

6-Methoxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No.: B7760801
M. Wt: 259.30 g/mol
InChI Key: CGOZEGCQMQYSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Friedländer condensation, where an aromatic amine reacts with a carbonyl compound under acidic or basic conditions to form the quinoline core. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. This often includes the use of catalysts and controlled reaction environments to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Methoxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-methoxy-1-(2-methylpropyl)-2-oxoquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10(2)8-16-14-5-4-13(19-3)7-11(14)6-12(9-17)15(16)18/h4-7,9-10H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOZEGCQMQYSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)OC)C=C(C1=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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